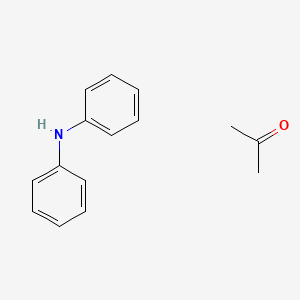
Acetone diphenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-propanone, polymer with N-phenylbenzenamine can be achieved through chemical synthesis or electrochemical synthesis.
Chemical Synthesis: This method involves a polymerization reaction where diphenylamine, acetone, and formaldehyde react under suitable conditions to form the polymer.
Electrochemical Synthesis: In this method, the monomer solution containing the reactants is subjected to electrolysis at an appropriate electrode potential.
Industrial Production Methods
Industrial production of this polymer follows similar principles as the laboratory methods but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistent product quality. Safety measures are crucial due to the hazardous nature of the reactants, such as the carcinogenicity of diphenylamine, the toxicity of formaldehyde, and the flammability of acetone .
化学反応の分析
Acetone diphenylamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, which may alter its conductivity and mechanical properties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can modify the polymer’s structure and properties. Reducing agents such as sodium borohydride are typically used.
Substitution: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinone-like structures, while substitution reactions can introduce various functional groups onto the polymer chain.
科学的研究の応用
In biological research, acetone diphenylamine is being investigated for its potential use in biosensors and bioelectronics. The compound's conductive properties enable the development of sensitive detection systems for biological agents.
Case Study: Biosensor Development
- Objective: To create a biosensor for glucose detection.
- Method: Incorporating this compound into the sensor matrix.
- Outcome: Enhanced sensitivity and rapid response times were achieved, demonstrating its effectiveness in medical diagnostics.
Medicine
Research is ongoing into the use of this compound in drug delivery systems and medical devices. Its properties may facilitate the controlled release of therapeutic agents, improving treatment efficacy.
Table 2: Potential Medical Applications
| Application | Description |
|---|---|
| Drug Delivery Systems | Controlled release formulations |
| Medical Devices | Components in bioelectronic devices |
Industry
This compound is widely employed in various industrial applications, particularly in the production of anti-corrosion coatings, electronic components, and energy storage devices such as batteries and supercapacitors.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Anti-Corrosion Coatings | Protects metals from oxidation |
| Electronic Components | Used in circuit boards and connectors |
| Energy Storage Devices | Enhances performance of batteries and capacitors |
作用機序
The mechanism by which 2-propanone, polymer with N-phenylbenzenamine exerts its effects is primarily through its conductive properties. The polymer’s structure allows for the efficient transfer of electrons, making it suitable for use in electronic applications. The molecular targets and pathways involved include the interaction of the polymer with various substrates and the facilitation of electron flow through its conjugated system .
類似化合物との比較
Acetone diphenylamine can be compared with other similar compounds such as:
Polyaniline: Both polymers exhibit good conductivity and stability, but 2-propanone, polymer with N-phenylbenzenamine has better mechanical properties.
Polypyrrole: While polypyrrole is also conductive, it lacks the chemical stability and mechanical strength of 2-propanone, polymer with N-phenylbenzenamine.
These comparisons highlight the unique combination of properties that make 2-propanone, polymer with N-phenylbenzenamine a valuable material in various applications.
特性
CAS番号 |
9003-79-6 |
|---|---|
分子式 |
C15H17NO |
分子量 |
227.3 g/mol |
IUPAC名 |
N-phenylaniline;propan-2-one |
InChI |
InChI=1S/C12H11N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h1-10,13H;1-2H3 |
InChIキー |
GZNRISJLOXVOSH-UHFFFAOYSA-N |
SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
正規SMILES |
CC(=O)C.C1=CC=C(C=C1)NC2=CC=CC=C2 |
Key on ui other cas no. |
9003-79-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















